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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-5F AM, a ratiometric fluorescent

indicator for measuring intracellular calcium concentration ([Ca²⁺]i). It is designed to equip

researchers, scientists, and drug development professionals with the necessary knowledge to

effectively utilize this powerful tool in live cell imaging applications.

Introduction to Fura-5F AM
Fura-5F AM is a cell-permeant derivative of the fluorescent Ca²⁺ indicator Fura-5F. The

acetoxymethyl (AM) ester groups mask the negative charges of the molecule, rendering it

capable of crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases

cleave the AM esters, trapping the now cell-impermeant Fura-5F in the cytoplasm.[1][2] Fura-

5F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon

binding to Ca²⁺. This property allows for accurate and quantitative measurements of [Ca²⁺]i,

largely independent of variations in dye concentration, cell thickness, and photobleaching.[3]

Compared to its predecessor Fura-2, Fura-5F exhibits a slightly lower affinity for Ca²⁺, making

it suitable for measuring higher Ca²⁺ concentrations that might saturate Fura-2.[4][5]

Mechanism of Action
The utility of Fura-5F AM in live cell imaging is based on a two-step process: loading and

hydrolysis, followed by calcium-dependent fluorescence.
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Loading and Hydrolysis: Fura-5F AM, being lipophilic, readily diffuses across the plasma

membrane into the cell. In the cytosolic environment, intracellular esterases hydrolyze the

AM ester groups, yielding the active, membrane-impermeant form, Fura-5F. This process

ensures that the indicator is trapped and accumulates within the cell.[1][2]

Ratiometric Calcium Detection: The hydrolyzed Fura-5F is a chelator that binds to free Ca²⁺.

Upon binding Ca²⁺, the fluorophore undergoes a conformational change that alters its

excitation spectrum. The peak excitation wavelength shifts from approximately 363 nm in the

Ca²⁺-free form to around 336 nm in the Ca²⁺-bound form, while the emission maximum

remains relatively constant at about 512 nm.[6] By measuring the ratio of fluorescence

intensity at these two excitation wavelengths, the intracellular Ca²⁺ concentration can be

precisely determined.

Quantitative Data
The following table summarizes the key quantitative properties of Fura-5F.

Property Value Reference(s)

Dissociation Constant (Kd) for

Ca²⁺
~400 nM [4][5]

Excitation Wavelength (Ca²⁺-

free)
~363 nm [6]

Excitation Wavelength (Ca²⁺-

bound)
~336 nm [6]

Emission Wavelength ~512 nm [6]

Molecular Weight (AM ester) 1005.84 g/mol [7]

Molecular Formula (AM ester) C₄₃H₄₄FN₃O₂₄ [7]

Experimental Protocols
Reagent Preparation
Fura-5F AM Stock Solution (1-5 mM):
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Dissolve Fura-5F AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

For example, to make a 1 mM stock solution, dissolve 1 mg of Fura-5F AM in approximately

994 µL of DMSO.

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from

light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of Fura-5F AM in

aqueous loading buffers.

To prepare, dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. Gentle warming may be

required.

Store at room temperature.

Cell Loading with Fura-5F AM
This protocol is a general guideline and should be optimized for the specific cell type and

experimental conditions.

Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence

microscopy. Ensure cells are healthy and sub-confluent.

Loading Buffer Preparation:

Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar

buffer appropriate for your cells.

Warm the buffer to the desired loading temperature (typically 37°C).

For each mL of loading buffer, first add Pluronic™ F-127 stock solution to a final

concentration of 0.02-0.04%.

Then, add the Fura-5F AM stock solution to a final concentration of 1-5 µM. The optimal

concentration should be determined empirically.
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Vortex the loading buffer thoroughly to ensure the dye is well-dispersated.

Cell Loading:

Remove the culture medium from the cells and wash once with the physiological buffer.

Add the Fura-5F AM loading buffer to the cells.

Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time will vary between

cell types.

Washing and De-esterification:

Remove the loading buffer and wash the cells two to three times with fresh, warm

physiological buffer to remove extracellular dye.

Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete

de-esterification of the Fura-5F AM by intracellular esterases.

Intracellular Calcium Calibration
To convert the measured fluorescence ratios into absolute [Ca²⁺]i, a calibration procedure is

necessary. The most common method utilizes the following equation, derived by Grynkiewicz,

Poenie, and Tsien (1985):

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

Kd: The dissociation constant of Fura-5F for Ca²⁺ (~400 nM).

R: The measured 340/380 nm fluorescence ratio in the experimental cells.

Rmin: The 340/380 nm ratio in the absence of Ca²⁺ (determined in Ca²⁺-free buffer with a

Ca²⁺ chelator like EGTA).

Rmax: The 340/380 nm ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺

ionophore like ionomycin in the presence of high extracellular Ca²⁺).
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Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free

(Fmax380) and Ca²⁺-saturating (Fmin380) conditions.

Calibration Protocol:

Determine Rmin:

After loading cells with Fura-5F AM, perfuse them with a Ca²⁺-free buffer containing a

high concentration of a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and a Ca²⁺ ionophore (e.g., 5-

10 µM ionomycin) to deplete intracellular Ca²⁺.

Measure the 340/380 nm fluorescence ratio. This value represents Rmin.

Measure the fluorescence intensity at 380 nm excitation. This is Fmax380.

Determine Rmax:

Following the Rmin measurement, perfuse the same cells with a buffer containing a high

concentration of Ca²⁺ (e.g., 1-2 mM) and the same concentration of the Ca²⁺ ionophore.

This will saturate the intracellular Fura-5F with Ca²⁺.

Measure the 340/380 nm fluorescence ratio. This value represents Rmax.

Measure the fluorescence intensity at 380 nm excitation. This is Fmin380.

Calculate Experimental [Ca²⁺]i:

Measure the 340/380 nm fluorescence ratio (R) in your experimental cells under the

desired conditions.

Use the determined values of Kd, Rmin, Rmax, Fmax380, and Fmin380 in the

Grynkiewicz equation to calculate the absolute [Ca²⁺]i.

Visualizations
Fura-5F AM Loading and Activation Workflow
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Caption: Workflow of Fura-5F AM loading, hydrolysis, and calcium binding.

Ratiometric Measurement Principle
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Caption: Principle of ratiometric calcium measurement with Fura-5F.

Gq-Coupled GPCR Signaling Pathway
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Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
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Application Example: Monitoring Store-Operated
Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a critical Ca²⁺ influx pathway activated in response to

the depletion of Ca²⁺ stores in the endoplasmic reticulum (ER). Fura-5F is an excellent tool for

studying this process.

Experimental Workflow:

Cell Loading: Load cells with Fura-5F AM as described in the protocol above.

Baseline Measurement: Perfuse the cells with a Ca²⁺-free buffer (containing EGTA) to

establish a baseline 340/380 nm fluorescence ratio.

ER Store Depletion: Add a SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibitor,

such as thapsigargin (1-2 µM), to the Ca²⁺-free buffer. This will block the re-uptake of Ca²⁺

into the ER, leading to a passive depletion of ER Ca²⁺ stores and a transient increase in

cytosolic Ca²⁺.[8]

Return to Baseline: Continue perfusion with the Ca²⁺-free buffer containing thapsigargin until

the cytosolic Ca²⁺ level returns to a stable baseline.

Induction of SOCE: Reintroduce Ca²⁺ into the extracellular medium by perfusing the cells

with a buffer containing a physiological concentration of CaCl₂ (e.g., 2 mM) along with

thapsigargin.

Data Acquisition: Continuously record the 340/380 nm fluorescence ratio throughout the

experiment to monitor the changes in [Ca²⁺]i. The robust increase in the ratio upon Ca²⁺ re-

addition represents SOCE.

Data Presentation:

The results of a SOCE experiment can be summarized in a table, allowing for easy comparison

between different experimental conditions (e.g., control vs. drug-treated).
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Condition
Baseline [Ca²⁺]i
(nM)

Peak [Ca²⁺]i after
Thapsigargin (nM)

Peak [Ca²⁺]i after
Ca²⁺ Re-addition
(nM)

Control 105 ± 8 250 ± 15 850 ± 45

Drug X 102 ± 7 245 ± 12 420 ± 30

Data are presented as mean ± SEM from n=3 independent experiments.

This in-depth guide provides the foundational knowledge and practical protocols for utilizing

Fura-5F AM in live cell imaging. By understanding its principles of operation and following

robust experimental procedures, researchers can obtain high-quality, quantitative data on

intracellular calcium dynamics, furthering our understanding of cellular signaling in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Fura-5F AM for Live Cell Imaging: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging
https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging
https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging
https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-imaging
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

